Oxyopinin-2a

Antimicrobial peptides Spider venom peptides Structure-activity relationship

Oxyopinin-2a (also designated M-oxotoxin-Ot2a or Oxki2a; UniProt P83248) is a 37-residue linear cationic amphipathic peptide isolated from the venom of the wolf spider Oxyopes kitabensis. It belongs to the oxyopinin-2 subfamily alongside peptides 2b, 2c, and 2d, which share at least 27 of 37 amino acid residues but differ at up to 10 positions, producing distinct physicochemical and functional profiles.

Molecular Formula
Molecular Weight
Cat. No. B1577203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyopinin-2a
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxyopinin-2a (Oxki2a) – Structural Identity and Baseline Properties for Informed Procurement


Oxyopinin-2a (also designated M-oxotoxin-Ot2a or Oxki2a; UniProt P83248) is a 37-residue linear cationic amphipathic peptide isolated from the venom of the wolf spider Oxyopes kitabensis [1]. It belongs to the oxyopinin-2 subfamily alongside peptides 2b, 2c, and 2d, which share at least 27 of 37 amino acid residues but differ at up to 10 positions, producing distinct physicochemical and functional profiles [1]. The peptide adopts a predominantly α-helical secondary structure and exerts its biological effects through membrane disruption, with selectivity for phosphatidylcholine-rich bilayers [1]. Oxyopinin-2a is one of the largest linear amphipathic peptides ever chemically characterized from spider venom, with a molecular mass of 4127.1 Da and a net charge of +8 at physiological pH [1][2].

Why Oxyopinin-2b, -2c, or -2d Cannot Substitute for Oxyopinin-2a in Research and Procurement


Although Oxyopinin-2a, -2b (P83249), -2c (P83250), and -2d (P83251) are frequently grouped together as a highly conserved subfamily, sequence alignment reveals up to 10 amino acid differences among the 37-residue peptides, located at positions that alter net charge distribution, hydrophobicity, and membrane-interaction kinetics [1]. Direct biophysical comparisons between Oxyopinin-2a (Oxki2) and Oxyopinin-1 (Oxki1) demonstrate that even modest sequence variation produces measurable divergence in membrane curvature induction, bacterial membrane disruption potency, and binding thermodynamics [2]. Interchanging Oxyopinin-2a with its closest analogs without experimental verification therefore risks irreproducible results in membrane activity assays, insecticidal screening, and any application where the peptide's specific lipid-selectivity profile is the critical experimental variable [1][2].

Oxyopinin-2a Differential Evidence – Quantitative Comparator Data for Procurement Decision-Making


Sequence-Level Differentiation of Oxyopinin-2a from Closest In-Subfamily Analogs 2b, 2c, and 2d

Oxyopinin-2a is distinguishable from its closest analogs Oxyopinin-2b, -2c, and -2d by non-conserved amino acid positions within the 37-residue sequence. The four peptides share at least 27 of 37 residues, meaning up to 10 positions differ across the subfamily [1]. These sequence variations are not distributed randomly; they occur at sites that modulate net charge, hydrophobic moment, and the spatial distribution of cationic side chains, all of which govern membrane interaction specificity [1]. Procurement of the incorrect analog (e.g., ordering 2b instead of 2a) introduces an uncontrolled variable that invalidates cross-study replication.

Antimicrobial peptides Spider venom peptides Structure-activity relationship

Stronger Lipid Bilayer Curvature Induction by Oxyopinin-2a (Oxki2) Versus Oxyopinin-1 (Oxki1) Measured by Solid-State NMR

In a direct head-to-head comparison using ³¹P solid-state NMR spectroscopy on 1,2-dielaidoyl-sn-glycero-3-phosphoethanolamine (DEPE) membranes, Oxyopinin-2a (Oxki2) induced a stronger positive curvature in the lipid bilayer than Oxyopinin-1 (Oxki1) [1]. The differential curvature induction reflects distinct membrane-perturbation geometries that arise from differences in the peptide's amphipathic helix architecture and charge distribution. This property directly influences the peptide's ability to promote non-lamellar lipid phases, which is mechanistically linked to pore formation and membrane lysis [1].

Membrane biophysics Lipid-peptide interactions Antimicrobial peptide mechanism

Reduced Disruption of Bacterial Membrane Lipids by Oxyopinin-2a (Oxki2) Compared with Oxyopinin-1 (Oxki1)

³¹P NMR experiments using total membrane lipid extracts from Escherichia coli demonstrated that Oxyopinin-1 (Oxki1) is more disruptive to bacterial membranes than Oxyopinin-2a (Oxki2) [1]. This differential activity is significant because it indicates that Oxyopinin-2a exhibits a comparatively moderated antibacterial membrane-lysis profile, which may translate to a more favorable selectivity window when co-evaluated with hemolytic activity data [1][2]. The observation aligns with the broader finding that Oxki1 and Oxki2 are more hemolytic than bactericidal relative to cecropin-like peptides, but within the oxyopinin family, Oxki2 shows attenuated bacterial membrane disruption [1].

Antibacterial selectivity Membrane disruption Therapeutic window

Hemolytic Activity Profile of Oxyopinin-2a: Comparative Assessment Against Sheep Erythrocytes

Oxyopinin-2a exhibits quantifiable but relatively low hemolytic activity against sheep red blood cells, with approximately 10% hemolysis observed at 50 µM [1]. By comparison, Oxyopinin-1 (Oxki1) produces approximately 100% hemolysis at 25 µM against porcine erythrocytes as documented in the Hemolytik database [2]. This disparity suggests that Oxyopinin-2a is substantially less hemolytic than Oxyopinin-1, a property that correlates with its weaker disruption of mammalian membrane-mimetic bilayers. The Belokoneva et al. (2003) study further established that hemolytic activity of both Oxki1 and Oxki2 follows a species-dependent potency order (guinea pig > pig > sheep), governed by the phosphatidylcholine-to-sphingomyelin (PC/SM) ratio of the erythrocyte membrane [3].

Hemolysis Cytotoxicity screening Erythrocyte membrane

Binding Thermodynamic Signature of Oxyopinin-2a (Oxki2) to Phosphatidylcholine Membranes Versus Oxyopinin-1

High-sensitivity isothermal titration calorimetry (ITC) performed on 1-palmitoyl-2-oleoyl-sn-glycero-3-phosphatidylcholine (POPC) small unilamellar vesicles (SUVs) provides a quantitative thermodynamic comparison between Oxki2 (Oxyopinin-2a) and Oxki1 (Oxyopinin-1). The binding of both peptides is exothermic. Oxki2 exhibits a binding enthalpy (ΔH) of -15.0 kcal/mol, compared with -18.1 kcal/mol for Oxki1, and a peptide partition coefficient K(p) of 3.9 × 10³ M⁻¹ [1]. The less exothermic binding of Oxki2 indicates different contributions from electrostatic and hydrophobic interactions at the membrane interface, consistent with its distinct primary sequence and charge distribution [1][2].

Isothermal titration calorimetry Peptide-lipid binding Partition coefficient

Oxyopinin-2a Procurement-Relevant Application Scenarios Based on Verified Differential Evidence


Membrane Curvature and Lipid Selectivity Studies Requiring Defined Peptide Geometry

Oxyopinin-2a is the preferred choice for biophysical studies investigating the relationship between peptide sequence and membrane curvature induction. Its stronger positive curvature effect on DEPE bilayers compared with Oxyopinin-1 [1] makes it the appropriate tool for experiments designed to dissect how specific amino acid substitutions modulate non-lamellar lipid phase behavior. Researchers comparing pore-formation mechanisms across the oxyopinin family should use authenticated Oxyopinin-2a rather than substituted analogs to ensure that observed curvature phenotypes are correctly attributed to the intended peptide sequence.

Insecticidal Synergy Screening with Spider Neurotoxins

Oxyopinin-2a, as a representative of the oxyopinin family, participates in a documented synergistic potentiation of insecticidal activity when co-applied with disulfide-rich neurotoxins such as Oxytoxin 1 [2]. This property distinguishes oxyopinins from other spider linear antimicrobial peptides (e.g., latarcins, cupiennins) that have not been demonstrated to exhibit such cooperative insecticidal enhancement. Procurement of Oxyopinin-2a is indicated for laboratories developing binary insecticidal formulations or studying venom peptide cooperativity in Spodoptera frugiperda (Sf9) and related insect models [2].

Comparative Hemolytic Profiling and Therapeutic Index Assessment

Given its relatively low hemolytic activity (~10% at 50 µM against sheep erythrocytes) compared with Oxyopinin-1 [3][4], Oxyopinin-2a serves as a reference compound for studies aiming to decouple antimicrobial membrane disruption from mammalian cell toxicity. Its species-dependent hemolytic profile, governed by the PC/SM ratio of target erythrocyte membranes [5], makes it a valuable calibration standard for laboratories developing standardized hemolysis assays across multiple erythrocyte sources. Users should verify hemolysis against their specific cell type, as the potency order (guinea pig > pig > sheep) is conserved across oxyopinins [5].

Thermodynamic Benchmarking of Peptide-Membrane Partitioning

Oxyopinin-2a, with its experimentally determined binding enthalpy (ΔH = -15.0 kcal/mol) and partition coefficient (K(p) = 3.9 × 10³ M⁻¹) for POPC SUV membranes [1], provides a quantitative reference point for computational modeling of peptide-lipid interactions. Laboratories performing molecular dynamics simulations or developing predictive algorithms for antimicrobial peptide membrane activity can use these calorimetric parameters as validation benchmarks, enabling direct comparison between in silico predictions and experimental binding data [1].

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